甲磺酸环戊基酯

概述

描述

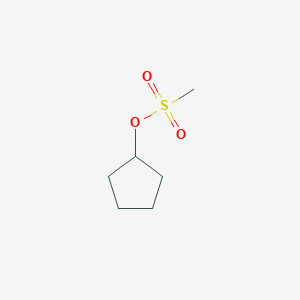

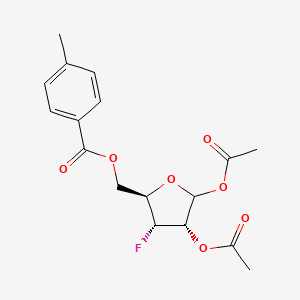

Methanesulfonic acid cyclopentyl ester is a derivative of Methanesulfonic acid (MSA), which is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates .

Synthesis Analysis

The formation of sulfonate esters like Methanesulfonic acid cyclopentyl ester involves the interaction between sulfonic acids and alcohols . A detailed study of sulfonate ester formation dynamics has shown that sulfonate esters cannot form even at trace level if any acid present is neutralized with even the slightest excess of base .Chemical Reactions Analysis

The formation of sulfonate esters involves the reaction of sulfonic acids and alcohols . GC-MS analysis of reactions of methanesulfonic acid (MSA) and isotopically labeled methanol confirm methanol C-O bond cleavage in the formation of the methyl methanesulfonate (MMS), consistent with reversal of well-established mechanisms for solvolysis of sulfonate esters .科学研究应用

酯化反应中的催化应用甲磺酸,包括其环戊基酯形式,在酯化反应中显示出显着的效用。例如,研究表明其负载在氧化铝上时作为催化剂的有效性,在环境友好的过程中提供了良好的产率、纯度和缩短的反应时间等优势(Fabián et al., 2014)。此外,甲磺酸铜,一种相关的化合物,已用于酯化反应中,具有优异的活性和可重复利用性,标志着对传统路易斯酸催化剂的改进(Jiang, 2005)。

分析化学和检测甲磺酸酯,包括环戊基变体,是分析研究的主题。已经开发出一种涉及硫氰酸钠衍生化的分析方法,通过气相色谱法分析这些酯,展示了这些化合物在分析应用中的多功能性(Lee et al., 2003)。

亚磺酸酯和磺酰胺的合成甲磺酸在亚磺酸酯和磺酰胺的合成中的效用已得到探索。例如,对甲磺酰氯活化对甲苯磺酸,导致这些化合物的高效生产,展示了该化合物在多种化学合成中的作用(Gafur et al., 2018)。

遗传毒性评估研究还集中在磺酸酯的遗传毒性特性上,包括甲磺酸环戊基酯。涉及哺乳动物细胞中的 Ames 诱变试验和微核试验的研究有助于了解这些化合物的潜在遗传毒性作用,有助于药物合成中的安全性评估(Glowienke et al., 2005)。

环境和绿色化学绿色化学领域的研究重点是甲磺酸酯在旨在更加环保的工艺中的应用。这包括它们在更可持续的酯化反应中的作用,甲磺酸铜就是一个易于回收且表现出高催化活性的催化剂的例子(Jiang, 2004)。

安全和危害

Methanesulfonic acid, from which the ester is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, has acute oral and dermal toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Methanesulfonic acid (MSA) has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . As a result, MSA will become more widely available and a lower price will make it an increasingly attractive option .

属性

IUPAC Name |

cyclopentyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQVFEITQMBSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

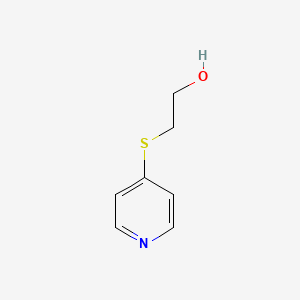

CS(=O)(=O)OC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole](/img/structure/B3244305.png)

![Potassium [(4-bromophenyl)methyl]trifluoroboranuide](/img/structure/B3244310.png)

![1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one](/img/structure/B3244312.png)

![Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]](/img/structure/B3244353.png)

![Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B3244381.png)